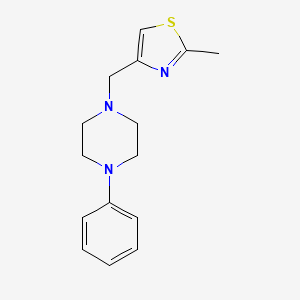

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole

Description

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a 4-phenylpiperazinylmethyl group at position 2.

Properties

IUPAC Name |

2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S/c1-13-16-14(12-19-13)11-17-7-9-18(10-8-17)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRDNUZFMZNILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole typically involves the reaction of 2-methylthiazole with 4-phenylpiperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The phenylpiperazine moiety can be reduced to form secondary amines.

Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in neurological disorders. Its ability to inhibit acetylcholinesterase positions it as a promising candidate for the treatment of conditions characterized by cholinergic dysfunction.

Research indicates that derivatives of thiazole compounds exhibit various biological activities, including:

- Antimicrobial : Studies have shown that similar thiazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Antitumor : Thiazole derivatives have been linked to inducing apoptosis in cancer cells through various biochemical pathways, including the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

Enzyme Inhibition

The compound has been studied for its role in inhibiting other enzymes apart from acetylcholinesterase, which may contribute to its overall therapeutic efficacy in treating metabolic and neurological disorders.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of synthesized thiazole derivatives against various bacterial strains, demonstrating that compounds similar to 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole exhibited potent activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that the inhibition of acetylcholinesterase by this compound leads to enhanced cholinergic signaling, which is beneficial in models of cognitive impairment. The results suggest potential applications in treating Alzheimer’s disease and other forms of dementia.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and cancer research. This compound's structural features suggest it may function as an enzyme inhibitor and receptor modulator, with implications for enhancing cognitive functions and exhibiting anticancer properties.

The primary target of this compound is acetylcholinesterase (AChE) .

Mode of Action

The compound inhibits AChE activity, which leads to increased levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is associated with improved cognitive functions, making it a candidate for treating conditions such as Alzheimer's disease.

Biochemical Pathways

Inhibition of AChE affects the cholinergic pathway, crucial for learning and memory processes. The compound's action results in significant biochemical changes that may support neuroprotection and cognitive enhancement.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Preliminary studies suggest that derivatives of thiazoles, including this compound, show potential cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibition against MCF-7 and HepG2 cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis via caspase activation |

| HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

Case Studies and Research Findings

- Cognitive Enhancement : In vitro evaluations showed that compounds similar to this compound could enhance cognitive functions by modulating cholinergic activity. Studies indicated improved performance in memory tasks in animal models treated with AChE inhibitors .

- Anticancer Activity : A study on thiazole derivatives highlighted their potential as anticancer agents. For instance, compounds exhibiting structural similarities demonstrated IC50 values ranging from 0.28 µg/mL to 12.5 µM against various cancer cell lines, emphasizing the need for further development of this class of compounds .

- Neuroprotective Effects : Research has indicated that thiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to construct the thiazole core in 2-Methyl-4-((4-phenylpiperazin-1-yl)methyl)thiazole?

- Methodological Answer : The thiazole ring is often synthesized via cyclization reactions. For example, thiourea derivatives can react with α-halo ketones under basic conditions to form thiazoles (e.g., chloroacetone with thiourea derivatives, as described in thiazole formation protocols) . Catalyst systems like LiCl in ethanol may enhance yields during intermediate steps . Subsequent functionalization of the thiazole core with piperazine derivatives typically involves nucleophilic substitution or Mannich reactions .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and connectivity. Infrared (IR) spectroscopy identifies functional groups like C-N (piperazine) and C-S (thiazole). High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates purity . For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with software like SHELXL or WinGX is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 4-phenylpiperazine moiety to improve yield and purity?

- Methodological Answer : Optimizing solvent polarity (e.g., DMF for polar intermediates) and temperature control (e.g., 60–80°C for nucleophilic substitutions) enhances piperazine coupling efficiency. Catalytic systems, such as K₂CO₃ or Et₃N, improve reaction rates. Monitoring by TLC or HPLC ensures intermediate stability, and purification via column chromatography (silica gel, gradient elution) removes byproducts .

Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning, weak diffraction, and anisotropic displacement. To mitigate these:

- Use high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures).

- Apply absorption corrections (e.g., multi-scan in SADABS) and refine with SHELXL .

- For low-resolution data, employ restraints on displacement parameters and validate geometry with WinGX .

Q. How can computational modeling predict the biological activity of this compound against therapeutic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. Parameters include:

- Grid box centered on active sites (e.g., kinase ATP-binding pockets).

- Force fields (AMBER/CHARMM) for energy minimization.

- Validation via comparative analysis with known inhibitors (e.g., alignment with co-crystallized ligands) .

Q. How should researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Validate Pharmacokinetics : Compare logP, solubility, and metabolic stability (e.g., microsomal assays) to rule out bioavailability issues .

- Structural Analogues : Test derivatives with systematic substituent variations (e.g., halogenation at the phenyl ring) to isolate SAR trends .

Data Analysis & Experimental Design

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiazole-piperazine hybrids?

- Methodological Answer :

- Fragment-Based Design : Replace piperazine with morpholine or piperidine to assess ring size impact .

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate electronic effects .

- Bioisosteric Replacement : Swap thiazole with oxazole or imidazole to evaluate heterocycle contribution .

Q. How can researchers validate the selectivity of this compound for specific biological targets?

- Methodological Answer :

- Panel Screening : Test against related targets (e.g., GPCRs vs. kinases) at 10 µM to identify off-target effects.

- Cellular Assays : Use gene-edited cell lines (e.g., CRISPR knockouts) to confirm target dependency .

- Crystallography : Co-crystallize the compound with the target to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.